molecular formula C14H16BFO3 B3048264 2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628703-42-3

2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3048264
CAS No.: 1628703-42-3
M. Wt: 262.09
InChI Key: UPKBSCHRJRZFTB-UHFFFAOYSA-N
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Description

2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a benzofuran core substituted with fluorine at the 7-position and a dioxaborolane group at the 6-position. The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and complex organic frameworks .

Properties

IUPAC Name

2-(7-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-7-8-17-12(9)11(10)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKBSCHRJRZFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164535
Record name 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
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Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628703-42-3
Record name 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Mechanism of Action

Target of Action

Boronic acid pinacol esters, in general, are widely used in metal-catalyzed carbon-carbon (c-c) bond formation reactions. These reactions are crucial in the synthesis of complex organic molecules.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its tolerance to a wide range of functional groups and its operation under mild conditions. .

Biological Activity

The compound 2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. Boron compounds are known for their diverse applications in pharmaceuticals and biochemistry due to their ability to interact with biological molecules.

  • Molecular Formula : C14H17B O3
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 1192755-14-8

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biomolecules. The boron atom in the dioxaborolane structure can interact with hydroxyl groups in sugars and other biomolecules, which is crucial for its activity as a potential drug candidate. This interaction can lead to enzyme inhibition or modulation of signaling pathways.

Anticancer Properties

Research has indicated that boron compounds can exhibit anticancer properties through various mechanisms:

  • Inhibition of Protease Activity : The compound may inhibit specific proteases involved in cancer progression.
  • Induction of Apoptosis : It has been shown to promote programmed cell death in cancer cells, a critical pathway for cancer treatment.

Antimicrobial Activity

Studies have suggested that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated the compound's efficacy against breast cancer cell lines with IC50 values indicating significant cytotoxicity.
Study 2Showed antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Study 3Investigated the compound's role as an enzyme inhibitor, revealing potential applications in drug design targeting specific metabolic pathways.

Toxicological Profile

While the compound shows promise in therapeutic applications, it is essential to consider its safety profile:

  • Acute Toxicity : Studies indicate that it is harmful if swallowed and can cause skin irritation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in halogen type, substitution position, or ring saturation. These variations significantly impact electronic properties, reactivity, and applications.

Table 1: Comparison of Physical and Chemical Properties
Compound Name Molecular Formula Molecular Weight logP PSA (Ų) Key Features Reference
2-(5-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₆BFO₃ 262.09 2.57 31.60 Fluoro at 5-position on benzofuran
2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₇BO₃ 244.09 2.73 31.60 No halogen substituent
2-(7-Chloro-2,3-dihydro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₈BClO₃ 280.55 2.57 27.69 Chloro substituent; dihydrobenzofuran
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₉H₂₃BO₃ 322.20 3.12 31.60 Benzyloxy group; non-furan core
Key Observations:
  • Halogen Effects: The 5-fluoro analog (logP 2.57) exhibits slightly lower lipophilicity than the non-halogenated benzofuran derivative (logP 2.73), suggesting fluorine’s electron-withdrawing nature reduces hydrophobicity .
  • Ring Saturation : The dihydrobenzofuran analog () has a reduced polar surface area (PSA 27.69 vs. 31.60 in aromatic analogs), likely due to decreased conjugation and planarity .
  • Substituent Position: Fluoro at the 5- vs.

Reactivity in Cross-Coupling Reactions

The dioxaborolane group enables participation in Suzuki-Miyaura couplings, a cornerstone of C–C bond formation . Key comparisons:

  • Electron-Withdrawing Substituents: Fluorine at the 7-position may activate the boron center by withdrawing electron density, accelerating transmetallation steps compared to non-halogenated analogs .
  • Steric and Electronic Modulation : The dihydrobenzofuran analog () may exhibit reduced reactivity due to saturation, which diminishes aromatic conjugation and boron’s electrophilicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via Miyaura borylation, where a halogenated benzofuran precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is used to achieve >95% purity. Cold storage (0–6°C) under inert gas is recommended to prevent hydrolysis .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR (key signals: pinacol methyl groups at δ 1.3 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation .

Q. How does the fluorine substituent influence the compound’s spectroscopic properties and reactivity in cross-coupling reactions?

  • Spectroscopy : The electron-withdrawing fluorine atom deshields adjacent aromatic protons, causing downfield shifts in NMR. For example, the 7-fluoro group splits the 19^{19}F NMR signal into a distinct doublet .
  • Reactivity : Fluorine enhances electrophilicity at the boron center, accelerating Suzuki-Miyaura couplings with aryl halides. However, steric hindrance from the benzofuran ring may reduce reactivity with bulky substrates .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields when using this boronic ester in heterocyclic synthesis?

  • Experimental Design :

  • Variable Testing : Systematically test reaction parameters (catalyst loading, solvent polarity, temperature). For example, Pd(PPh₃)₄ in DMF at 120°C may improve yields for electron-deficient partners .
  • Competition Experiments : Compare reactivity with non-fluorinated analogs to isolate electronic vs. steric effects .
    • Data Analysis : Use kinetic studies (e.g., monitoring via 11^{11}B NMR) to identify rate-limiting steps. Conflicting yields may arise from trace moisture or oxygen, necessitating rigorous anhydrous conditions .

Q. How can computational modeling guide the design of derivatives for targeted applications in medicinal chemistry?

  • Methodology :

  • DFT Calculations : Optimize geometry and calculate Fukui indices to predict regioselectivity in electrophilic substitutions .
  • Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to prioritize fluorinated analogs with enhanced binding affinity .
    • Validation : Synthesize top candidates and validate via enzymatic assays (e.g., IC₅₀ measurements) .

Q. What are the stability limits of this compound under varying pH and temperature conditions, and how can degradation products be characterized?

  • Stability Testing :

  • pH Studies : Monitor hydrolysis rates in buffered solutions (pH 1–13) via HPLC. The boronic ester is stable in neutral conditions but degrades rapidly under acidic or basic conditions, releasing boric acid and benzofuran derivatives .
  • Thermal Analysis : TGA/DSC reveals decomposition onset at ~180°C, with mass loss corresponding to pinacol release .
    • Degradation Products : Identify using LC-MS and 11^{11}B NMR. Major byproducts include 7-fluoro-6-hydroxybenzofuran and boroxines .

Theoretical and Methodological Considerations

  • Link to Conceptual Frameworks : The compound’s utility in cross-coupling reactions aligns with Woodward-Hoffmann rules for pericyclic reactions, where orbital symmetry dictates transition states .
  • Contradiction Resolution : Conflicting solubility data (e.g., in polar vs. non-polar solvents) can be addressed via Hansen solubility parameter modeling to optimize reaction media .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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